Glyeurysaponin

Description

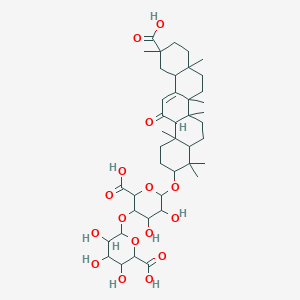

Structure

2D Structure

Properties

CAS No. |

137476-70-1 |

|---|---|

Molecular Formula |

C42H62O16 |

Molecular Weight |

822.9 g/mol |

IUPAC Name |

6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |

InChI Key |

WHDJHPHODXMQKD-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Synonyms |

3-beta-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-beta-D-glucuronopyranosyl-(1-4)-beta-D-glucuronopyranoside glyeurysaponin |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Glyeurysaponin

Natural Occurrence and Botanical Sources of Glyeurysaponin

The discovery and subsequent research on this compound are intrinsically linked to specific plant species within the Glycyrrhiza genus, commonly known as licorice.

Glycyrrhiza eurycarpa P.C. Li as a Primary Source

The initial identification and isolation of this compound are credited to studies on Glycyrrhiza eurycarpa. Research published in "Zhiwu Xuebao" (Acta Botanica Sinica) detailed the chemical constituents of this particular licorice species, leading to the discovery of this novel saponin (B1150181). dntb.gov.ua This plant remains a primary reference point for the compound.

Presence in Glycyrrhiza uralensis (Licorice) and Related Species

While first found in G. eurycarpa, this compound is also a constituent of the more widely known Chinese licorice, Glycyrrhiza uralensis. taylorandfrancis.comwikipedia.orgmdpi.comnih.govfrontiersin.orgmdpi.comnih.gov This species is a staple in traditional Chinese medicine and is cultivated for its rich phytochemical profile, which includes a variety of triterpenoid (B12794562) saponins (B1172615), flavonoids, and polysaccharides. taylorandfrancis.commdpi.comnih.govfrontiersin.org The roots and rhizomes of G. uralensis are the primary parts harvested for their bioactive compounds. nih.govfrontiersin.org The presence of this compound in G. uralensis and other related species like Glycyrrhiza glabra underscores the chemical diversity within the Glycyrrhiza genus. dergipark.org.trmdpi.comresearchgate.net

Advanced Extraction Methodologies for this compound and Saponin Complexes

The extraction of this compound and other saponins from licorice has evolved from traditional methods to more efficient and sustainable modern techniques.

Conventional Solvent-Based Extraction Approaches

Traditional methods for extracting saponins from licorice often involve solvent extraction. cyberleninka.ru This technique, also known as maceration, involves soaking the plant material in a solvent, such as ethanol, methanol, or water, to dissolve the desired compounds. cyberleninka.ruresearchgate.netnih.govmdpi.com The process is straightforward but can be time-consuming and may require large volumes of solvent. ijche.comresearchgate.net For instance, a common method involves mixing powdered licorice root with an ethanol/water mixture and stirring for an extended period. nih.govmdpi.com Another conventional approach is Soxhlet extraction, which, while effective, also demands significant time and solvent. phcogj.comnih.gov

Modern Extraction Techniques (e.g., Microwave-Assisted, Ultrasonic)

To overcome the limitations of conventional methods, modern techniques that enhance extraction efficiency have been developed.

Microwave-Assisted Extraction (MAE): MAE is a green technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. dergipark.org.trtrdizin.gov.trredalyc.org This method significantly reduces extraction time and solvent consumption. trdizin.gov.trredalyc.org It has been successfully applied to extract various bioactive compounds from Glycyrrhiza species, including saponins. dergipark.org.trtrdizin.gov.trredalyc.org However, the high temperatures involved can potentially degrade heat-sensitive compounds. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.netijche.comresearchgate.net The collapse of these bubbles disrupts the plant cell walls, facilitating the release of intracellular components and enhancing mass transfer. researchgate.netresearchgate.net This technique is known for its simplicity, lower cost, and reduced extraction times compared to conventional methods. researchgate.netresearchgate.net Studies have shown that UAE can significantly improve the yield of saponins like glycyrrhizic acid from licorice root. ijche.comresearchgate.netacs.org

The table below provides a comparative overview of these extraction techniques.

| Feature | Maceration | Soxhlet Extraction | Microwave-Assisted (MAE) | Ultrasonic-Assisted (UAE) |

| Principle | Soaking in solvent | Continuous solvent cycling | Microwave heating | Acoustic cavitation |

| Extraction Time | Long (days) phcogj.com | Long (hours) phcogj.comnih.gov | Short (minutes) nih.govredalyc.org | Short (minutes) ijche.comresearchgate.net |

| Solvent Usage | High | High phcogj.com | Low trdizin.gov.trredalyc.org | Low acs.org |

| Efficiency | Lower | Moderate | High nih.govredalyc.org | High ijche.comresearchgate.net |

| Key Advantage | Simplicity researchgate.net | Continuous process | Speed and efficiency redalyc.org | Speed, low cost, efficiency researchgate.net |

Synergistic Clean Extraction Protocols for Licorice Components

Modern extraction strategies increasingly focus on "clean" and synergistic protocols that aim to maximize the recovery of multiple bioactive compounds while minimizing environmental impact. One such approach involves the synchronous extraction of various components from licorice root, followed by systematic separation based on their distinct physical and chemical properties. google.com This can involve a multi-step process that separates water-soluble components like glycyrrhizic acid and polysaccharides from fat-soluble compounds. google.com

Another innovative method combines ionic liquid-based ultrasonic-assisted extraction with an in-situ alkaline aqueous biphasic system. researchgate.net This process first uses UAE with an ionic liquid to efficiently extract triterpenoid saponins. Subsequently, an alkaline solution is added to form a two-phase system that allows for the purification of the saponins from other extracted impurities. researchgate.net These integrated approaches represent a move towards more holistic and sustainable methods for obtaining valuable compounds from natural sources.

Chromatographic Separation and Purification Strategies

The isolation and purification of this compound from its natural sources, primarily species of the Glycyrrhiza genus, necessitate a multi-step approach combining several chromatographic techniques. researchgate.net The initial step typically involves extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other phytochemicals. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that has been effectively utilized in the analysis of complex mixtures containing this compound. nih.govresearchgate.net UPLC systems, such as the Shimadzu UFLC-XR and Waters ACQUITY UPLC, employ columns with sub-2 µm particles, like the ACQUITY UPLC BEH C18 and Shim-pack XR ODS II, to achieve high separation efficiency. nih.govresearchgate.netgoogle.com

For the analysis of this compound and other constituents in plant extracts, a common mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous solution, often containing a modifier like formic acid or phosphoric acid to improve peak shape and resolution. nih.govgoogle.com The flow rates are typically low, around 0.3 to 0.5 mL/min, and the column temperature is maintained at a constant value, for instance, 40°C, to ensure reproducibility. nih.govgoogle.com Detection is commonly performed using a photodiode array (PDA) detector at specific wavelengths, such as 254 nm or 360 nm, to monitor the elution of the compounds. nih.govgoogle.com

A study identified this compound in the Qingfei Xieding prescription using UPLC-Q-TOF-MS, with a retention time of 14.82 minutes. um.es The analysis was performed on a Waters ACQUITY UPLC Cortecs T3 column with a gradient elution. um.es

Table 1: Example of UPLC Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | Shimadzu UFLC-XR system nih.gov / Waters ACQUITY UPLC researchgate.net |

| Column | Shim-pack XR ODS II (2.2 μm × 75 × 2.0 mm) nih.gov / ACQUITY UPLC BEH C18 (2.1mm×100mm, 1.7μm) google.com |

| Mobile Phase | Acetonitrile (A) - 0.5% formic acid aqueous solution (B) nih.gov / Acetonitrile (A)-0.05% phosphoric acid aqueous solution (B) google.com |

| Flow Rate | 0.5 mL/min nih.gov / 0.3 mL/min google.com |

| Column Temperature | 40°C nih.govgoogle.com |

| Detection Wavelength | 254 nm nih.gov / 360 nm google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of saponins like this compound from crude plant extracts. researchgate.net It is often used in a preparative or semi-preparative mode to isolate sufficient quantities of the pure compound for further structural analysis. researchgate.net

In the context of Glycyrrhiza species, HPLC has been instrumental in separating various triterpene saponins and flavonoids. researchgate.net While specific HPLC parameters for the targeted isolation of this compound are detailed within broader phytochemical studies, the general approach involves using reversed-phase columns (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. researchgate.net The combination of HPLC with other techniques is often the most powerful approach for the quality control of licorice. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) for Multi-Component Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. technologynetworks.com This hyphenated technique is invaluable for the rapid identification of known compounds and the characterization of new ones in complex mixtures. researchgate.nettechnologynetworks.com

In the analysis of licorice extracts, LC/MS and its tandem version, LC-MS/MS, have been used to identify numerous components, including triterpenoid saponins like this compound. researchgate.netum.es The mass spectrometer provides molecular weight information and characteristic fragmentation patterns for each separated compound, which aids in its structural identification. researchgate.net For instance, UPLC-Q-TOF-MS analysis of the Qingfei Xieding prescription detected this compound with a molecular formula of C42H62O16 and a mass of 822.4041. um.es

The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, further confirming the elemental composition of the compounds. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of natural products, including saponins. researchgate.netresearchgate.net It avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and decomposition of the sample. researchgate.net

In the separation of compounds from Glycyrrhiza species, HSCCC has been successfully employed. researchgate.netgoogle.com The method involves the selection of a suitable two-phase solvent system. For example, a system composed of n-hexane-chloroform-methanol-water has been used for the purification of chalcones from licorice. google.com The separation is achieved by setting parameters such as the revolution speed of the separation column (e.g., 800 rpm), the flow rate of the mobile phase (e.g., 1.0-2.0 mL/min), and the separation temperature (e.g., 25°C). researchgate.netgoogle.com This technique has been shown to yield compounds with high purity in a single step. researchgate.net

Table 2: Example of HSCCC Parameters for Compound Separation from Glycyrrhiza

| Parameter | Value |

| Solvent System | n-hexane-chloroform-methanol-water (1.5:6:3:2, v/v/v/v) google.com |

| Revolution Speed | 800 rpm google.com |

| Flow Rate | 1.0 mL/min google.com |

| Temperature | 25°C google.com |

Application of Polymeric Amide Chromatography

Polymeric amide-based columns are a type of stationary phase used in hydrophilic interaction liquid chromatography (HILIC), which is effective for separating polar compounds. nih.gov These columns, made from materials like polymethacrylate (B1205211) or polystyrene-divinylbenzene, offer stability over a wide pH range. phenomenex.com While the direct application of polymeric amide chromatography for the specific isolation of this compound is not extensively detailed in the provided search results, this technique is a valuable tool in the broader field of natural product separation. nih.gov The separation mechanism on amide columns involves multiple interactions, including hydrogen bonding, which can provide unique selectivity for polar analytes like saponins. nih.gov

Comprehensive Structural Elucidation of this compound

The complete structural elucidation of a natural product like this compound is a complex process that relies on the integration of data from various spectroscopic techniques. researchgate.netnumberanalytics.com This approach allows for the unambiguous determination of the molecular formula, the connectivity of atoms, and the stereochemistry of the molecule. scribd.com

The structure of this compound was first reported in 1991. researchgate.netdntb.gov.ua It was isolated from Glycyrrhiza eurycarpa, a species found in the Gansu Province and Xinjiang Autonomous Region of China. researchgate.net The chemical structure was determined through a combination of chemical and spectrometric analyses. researchgate.net

This compound was obtained as white crystals with the molecular formula C42H62O16. researchgate.net The elucidation of its structure involved the use of the following spectroscopic methods:

UV Spectroscopy: Provides information about the presence of chromophores in the molecule.

IR Spectroscopy: Helps to identify functional groups present in the molecule. numberanalytics.com

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns can also give clues about the structure. researchgate.net

Through the combined interpretation of these spectral data, the complete chemical structure of this compound was successfully elucidated. researchgate.net

Spectroscopic Analysis for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. It provides information on the carbon-hydrogen framework of a molecule.

In the structural analysis of this compound, ¹H NMR and ¹³C NMR were critical. researchgate.net ¹H NMR spectra provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Together, these methods allowed for the complete assignment of the aglycone (the non-sugar part) and the sugar moieties of this compound.

Table 1: Structural Information of this compound Determined by NMR Spectroscopy

| Structural Component | NMR Analysis Findings |

|---|---|

| Aglycone | Identified as an oleanane-type triterpenoid, specifically 3β-hydroxy-11-oxo-olean-12-en-30-oic acid. |

| Sugar Moiety | Determined to be a diglycoside chain composed of two β-D-glucuronopyranoside units. |

| Linkage | The analysis confirmed the linkage points between the sugar units and the attachment to the aglycone at the C-3 position. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. hmdb.ca The IR spectrum of this compound was used to confirm the presence of key functional groups predicted by its proposed structure. researchgate.net

Table 2: Characteristic Functional Groups of this compound Identified by IR Spectroscopy

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Significance in this compound Structure |

|---|---|---|

| Hydroxyl (-OH) | 3600-3200 (Broad) | Presence of hydroxyl groups on the aglycone and sugar residues. nih.gov |

| Carbonyl (C=O) of Ketone | 1725-1705 | Confirms the 11-oxo group on the oleanane (B1240867) skeleton. |

| Carbonyl (C=O) of Carboxylic Acid | 1760-1690 | Indicates the presence of the 30-oic acid and the carboxyl groups on the glucuronic acid units. |

| Alkene (C=C) | 1680-1640 | Corresponds to the carbon-carbon double bond at the 12-ene position in the oleanane structure. hmdb.ca |

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which corresponds to electronic transitions. dntb.gov.ua This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light, often indicating the presence of conjugated systems. rsc.org The UV spectrum of this compound was analyzed to identify the α,β-unsaturated ketone system within its triterpenoid core, a characteristic feature of its oleanane structure. researchgate.net

Infrared (IR) Spectroscopy

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound. google.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique used for analyzing non-volatile and thermally unstable compounds, such as saponins. unirc.itnih.gov In this method, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, causing the sample to sputter and ionize without significant fragmentation. This technique was instrumental in the initial structural elucidation of this compound, allowing for the determination of its molecular formula as C₄₂H₆₂O₁₆. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing large, polar, and thermally labile biomolecules like saponins. ESI-MS generates ions directly from a solution, often producing multiply charged ions, which makes it particularly suitable for macromolecules. It is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures. rsc.org While the original characterization of this compound relied on FAB-MS, ESI-MS is a modern and powerful tool now commonly used for the analysis of glycosaminoglycans and other saponins due to its high sensitivity and ability to provide detailed structural information through tandem mass spectrometry (MS/MS). rsc.org

Table 3: Molecular Data for this compound from Mass Spectrometry

| Parameter | Method | Finding |

|---|---|---|

| Molecular Formula | FAB-MS | C₄₂H₆₂O₁₆ |

| Ionization Mode | ESI-MS | Typically analyzed in negative ion mode due to acidic carboxyl and hydroxyl groups. |

| Structural Analysis | ESI-MS/MS | Allows for detailed fragmentation analysis to confirm the sequence and linkage of the sugar chain. |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of complex molecules like this compound. wikipedia.orgeag.com In this technique, the molecule is first ionized and then separated based on its mass-to-charge ratio (m/z). wikipedia.org Specific ions are then selected and fragmented, and the resulting fragment ions are analyzed. This process provides valuable information about the connectivity of the molecule, including the sequence and linkage of the sugar units and their attachment to the aglycone core. nih.govnih.gov The fragmentation pattern observed in the MS/MS spectrum of this compound is instrumental in deducing the arrangement of its constituent parts.

Determination of Molecular Formula (e.g., C₄₂H₆₂O₁₆)

The precise molecular formula of this compound has been established as C₄₂H₆₂O₁₆. researchgate.netresearchgate.net This determination is a critical step in structural elucidation and is typically achieved through high-resolution mass spectrometry. This technique measures the exact mass of the molecule with a high degree of accuracy, allowing for the calculation of its elemental composition. researchgate.netnih.govchemspider.com The established molecular formula provides the foundational information regarding the number and types of atoms present in the molecule, which is essential for piecing together its complete structure.

Chemical Degradation and Derivatization for Elucidation of Aglycone and Glycosidic Moieties

To further dissect the structure of this compound, chemical degradation and derivatization techniques are employed. nih.gov These methods involve the controlled cleavage of the molecule into its constituent parts, the aglycone and the sugar (glycosidic) moieties. nih.govwikipedia.org

Acid hydrolysis is a common method used to break the glycosidic bonds, liberating the individual sugar units and the non-sugar aglycone. wikipedia.org The resulting products can then be individually analyzed and identified using various chromatographic and spectroscopic techniques. This process allows for the unambiguous identification of the specific types of sugars present in the glycosidic chain and the core structure of the triterpenoid aglycone.

Confirmation of Specific Glycosidic Linkages (e.g., Glucuronopyranosyl-(1→4)-glucuronopyranoside)

A key aspect of elucidating the structure of this compound is determining the precise way in which the sugar units are connected to each other. dntb.gov.ua In the case of this compound, a significant structural feature is the presence of a glucuronopyranosyl-(1→4)-glucuronopyranoside linkage. researchgate.net This indicates that two glucuronic acid units are linked together, with the anomeric carbon of the first unit connected to the fourth carbon of the second unit.

The confirmation of such specific linkages is achieved through a combination of techniques, including enzymatic hydrolysis with specific glycosidases and advanced NMR (Nuclear Magnetic Resonance) spectroscopy. These methods provide detailed information about the stereochemistry and connectivity of the glycosidic bonds, ultimately leading to the complete and unambiguous structural assignment of this compound. researchgate.netwikipedia.org

Biological Activity and Mechanistic Investigations of Glyeurysaponin

Cellular and Molecular Mechanism of Action

Investigations into Glyeurysaponin's cellular and molecular mechanisms highlight its role in regulating inflammatory responses and modulating processes associated with fibrogenesis.

Regulation of Inflammatory Pathways

This compound contributes to the modulation of inflammatory pathways, primarily through its impact on key signaling cascades and the expression of pro-inflammatory cytokines.

This compound, as an active component within complex herbal formulations such as Qijia Rougan decoction (QJRD) and Dendrobium officinale throat-clearing formula (QYF), has been implicated in the regulation of the Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies indicate that QYF, which contains this compound, can reduce blood lipopolysaccharide (LPS) levels and decrease the expression of key proteins within this cascade, including Myeloid differentiation primary response 88 (Myd88), TLR4, PI3K, Akt, and NF-κB p65 in affected tissues.

The activation of PI3K through TLR4 by LPS leads to the subsequent activation of Akt. This activation of PI3K is known to promote the transcriptional activity of NF-κB p65 and the production of Tumor Necrosis Factor-alpha (TNF-α). Conversely, the inhibition of PI3K has been shown to result in a reduction of TNF-α levels. Furthermore, the PI3K/Akt signaling pathway plays a role in regulating autophagy, which, in turn, influences both inflammation and fibrosis.

Table 1: Impact of this compound-containing Formulas on TLR4/PI3K/Akt/NF-κB Pathway Components

| Pathway Component | Observed Effect (in presence of this compound-containing formulas) | Reference |

| LPS levels | Decreased | |

| Myd88 expression | Decreased | |

| TLR4 expression | Decreased | |

| PI3K expression | Decreased | |

| Akt expression | Decreased | |

| NF-κB p65 expression | Decreased |

This compound's involvement in inflammatory regulation extends to its impact on the expression of crucial pro-inflammatory cytokines. Research has demonstrated that QYF, containing this compound, effectively reduces the serum and tissue expression levels of inflammatory factors such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). These cytokines are recognized as core targets in inflammatory responses and are associated with various pathological conditions.

Table 2: Impact of this compound-containing Formulas on Pro-inflammatory Cytokine Expression

| Cytokine | Observed Effect (in presence of this compound-containing formulas) | Reference |

| TNF-α | Reduced serum and tissue expression | |

| IL-6 | Reduced serum and tissue expression | |

| IL-1β | Reduced serum and tissue expression |

Modulatory Effects on TLR4/PI3K/Akt/NF-κB Signaling Cascades

Modulation of Cellular Processes Related to Fibrogenesis

This compound also plays a role in modulating cellular processes critical to fibrogenesis, particularly in the context of liver fibrosis.

Hepatic stellate cell (HSC) activation is a central event in the progression of liver fibrosis. This compound, as a component of QJRD, contributes to the alleviation of liver fibrosis, potentially by inhibiting HSC activation. In vitro studies using HSC-T6 cells have shown that QJRD suppresses LPS-induced expression of Alpha-Smooth Muscle Actin (α-SMA). Alpha-SMA is a widely recognized marker for the activation of HSCs, indicating their transformation into myofibroblast-like cells, which are characterized by increased proliferation, contractility, and fibrogenesis.

Autophagy, a cellular degradation process involving the formation of autophagosomes, is known to modulate HSC activation and proliferation. Interventions that influence various stages of autophagy can inhibit these processes. Research indicates that QJRD, which includes this compound, suppresses autophagosome formation in HSC-T6 cells in vitro. This suggests that this compound may contribute to the anti-fibrotic effects of QJRD by influencing autophagic processes within HSCs.

Involvement of PI3K/AKT/mTOR Pathway in Fibrogenesis

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial mediator in various cellular processes, including cell survival, proliferation, metabolism, and apoptosis nih.gov. Its involvement in fibrogenesis, the process of scar tissue formation, is well-documented across different organs. The PI3K/Akt pathway has been shown to promote persistent fibrosis by driving apoptosis resistance and fibroblast proliferation, thereby contributing to the maintenance and expansion of fibrotic fibroblast populations nih.gov. For instance, in silicosis, a progressive interstitial lung disease, the transdifferentiation of lung fibroblasts into myofibroblasts is a key event in fibrosis progression, and this process is regulated by the PI3K/AKT/mTOR pathway nih.gov. Activation of AKT can also promote the production of glycogen (B147801) and prevent its breakdown, playing a role in glucose homeostasis.

While the PI3K/AKT/mTOR pathway is recognized for its role in fibrogenesis and is a target for anti-fibrotic therapies, specific research directly linking this compound to the modulation of this pathway in fibrogenesis was not identified in the current literature search. However, as a saponin (B1150181), this compound's potential influence on such fundamental cellular pathways warrants further investigation.

Ligand-Protein Interaction Studies

Ligand-protein interaction studies, particularly through molecular docking, are instrumental in identifying potential therapeutic targets and understanding the molecular mechanisms of compounds. This computational approach predicts the binding affinity and orientation of a ligand (like this compound) to a protein target.

Molecular Docking for Target Identification (e.g., Calcium-Overload Inhibitors)

Molecular docking has been widely employed in drug discovery to screen for inhibitors against various targets. For example, studies have utilized molecular docking to identify anti-calcium overload inhibitors by screening compounds against proteins such as calcineurin (CaN), calmodulin (CaM), and N-methyl-D-aspartate receptor subunits NR2A and NR2B. Intracellular calcium overload is considered a key pathological factor in conditions like ischemic stroke, and calcium channel blockers are seen as potential therapeutic candidates. Similarly, molecular docking has been used to predict novel natural inhibitors of avian coccidia by targeting calcium-dependent protein kinases (CDPKs). Other applications include identifying positive allosteric modulators of the calcium-sensing receptor (CaSR) through large library docking and exploring natural compounds as inhibitors of N-myristoyl transferase for antifungal agents.

While molecular docking is a powerful tool for target identification, specific studies detailing the molecular docking of this compound for the identification of calcium-overload inhibitors or other specific targets were not found in the current search. Research in this area would be crucial to elucidate the precise molecular interactions of this compound.

Preclinical Biological Assessments in Relevant Disease Models (Non-Human)

Preclinical biological assessments in non-human animal models are critical for evaluating the efficacy of potential therapeutic compounds before human trials. These models aim to mimic aspects of human diseases to understand drug effects.

Evaluation of Anti-inflammatory Efficacy in Animal Models (e.g., Chronic Pharyngitis)

Animal models are extensively used to assess the anti-inflammatory efficacy of compounds. Chronic pharyngitis (CP), characterized by chronic inflammation of the pharyngeal mucosa, submucosa, and lymphatic tissues, is one such condition where animal models are employed. For instance, rat models of chronic pharyngitis can be induced by irritants like ammonia. Studies on traditional Chinese prescriptions, which may contain various active compounds including saponins (B1172615), have demonstrated anti-inflammatory effects in such models. For example, Ganluyin (GLY) showed significant inhibitory effects on xylene-induced ear swelling and paw edema in mice and rats, respectively, and ameliorated chronic pharyngitis in a rat model by reducing pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and PGE2, and decreasing the expression of COX-2 and NF-κB p65 proteins. Similarly, a Dendrobium officinale throat-clearing formula (QYF) was shown to inhibit LPS production and regulate the TLR4/PI3K/Akt/NF-κB signaling pathway, thereby suppressing inflammatory factors in chronic pharyngitis.

However, specific preclinical studies evaluating the anti-inflammatory efficacy of this compound in animal models, such as those for chronic pharyngitis, were not directly identified in the provided search results. The general anti-inflammatory properties of saponins suggest that this compound may possess similar activities, but this requires dedicated investigation.

Assessment of Anti-fibrotic Effects in Animal Models (e.g., Carbon Tetrachloride-Induced Liver Fibrosis)

Carbon tetrachloride (CCl4)-induced liver fibrosis in rodents is a widely accepted and reproducible animal model for studying hepatic fibrosis and evaluating anti-fibrotic agents. CCl4 causes hepatocyte damage, necrosis, inflammation, and progressive deposition of extracellular matrix proteins, resembling human liver fibrosis. This model is valuable for assessing acute liver injury, advanced fibrosis, and even fibrosis reversal. For example, glycyrrhetinic acid (GA) has shown protective effects against CCl4-induced chronic liver fibrosis in mice by upregulating Nrf2. Another study demonstrated the anti-fibrotic potential of apigenin (B1666066) in a CCl4-induced hepatic fibrosis mouse model, modulating oxidative stress, inflammation, and fibrogenesis. A novel CXCR7 modulator, IL1512, also exhibited potent anti-fibrotic efficacy in a CCl4-induced liver fibrosis model in mice, reducing markers like hydroxyproline, ALT, and AST.

While the CCl4-induced liver fibrosis model is a standard for assessing anti-fibrotic effects, specific preclinical assessments of this compound's anti-fibrotic effects in this or other animal models were not found in the search results. Future research could explore this compound's potential in this area, given the known biological activities of other saponins.

Table 1: Examples of Anti-Fibrotic Efficacy in CCl4-Induced Liver Fibrosis Models

| Compound/Modulator | Animal Model | Key Findings (Mechanism/Markers) | Source |

| Glycyrrhetinic Acid (GA) | Mice (CCl4-induced liver fibrosis) | Upregulation of Nrf2, reduced serum MAO and homogenate MAO, improved histopathology | |

| Apigenin | Mice (CCl4-induced hepatic fibrosis) | Modulation of oxidative stress, inflammation, and fibrogenesis; reduced AST/ALT | |

| IL1512 (CXCR7 modulator) | Mice (CCl4-induced liver fibrosis) | Reduced hydroxyproline, ALT, AST; dose-dependent decrease in liver fibrosis |

Structure-Activity Relationship (SAR) Studies of this compound and Related Saponins

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives. Saponins, including this compound, are amphiphilic molecules composed of a carbohydrate chain and an aglycone (sapogenin). The biological activities of saponins are highly dependent on both the structure of the aglycone and the sugar moiety.

Research on various saponins has revealed several key aspects of their SAR:

Aglycone Structure: Modifications in the aglycone structure play a crucial role in the biological activities, such as hemolytic and cytotoxic effects. The presence of specific functional groups on the genin, like carboxylic or hydroxyl groups, can significantly influence activity.

Sugar Moiety: The sugar portion, including the type of sugar units, their number, and their substitution patterns, also profoundly impacts activity. For instance, studies on hederagenin (B1673034) diglycosides showed that the type and position of the second sugar unit (e.g., α-L-rhamnose, β-D-xylose, or β-D-glucose) influenced hemolytic and cytotoxic activities.

Glycosidic Linkages: The interglycosidic linkages can also affect the biological properties of saponins.

Polarity: The more polar portion of saponins directly influences their hemolytic and cytotoxic capabilities. For example, monodesmosidic saponins (with one sugar chain) often exhibit higher hemolytic activity than bidesmosidic saponins (with two sugar chains), and activity can increase with up to four sugar residues in the chain.

Membrane Interaction: Many saponins exert their effects, such as hemolytic and cytotoxic activities, through interaction with cell membranes, often involving membrane cholesterol, leading to membrane permeabilization and destabilization.

While these general principles of saponin SAR are well-established, specific detailed SAR studies focused solely on this compound were not identified in the provided literature. Understanding the precise structural features of this compound and how modifications to its aglycone or sugar chains affect its specific biological activities would be a critical area for future research.

Table 2: Key Structural Features Influencing Saponin Activity

| Structural Feature | Influence on Activity (Examples) | Source |

| Aglycone Structure | Hemolytic, cytotoxic activity; presence of carboxylic/hydroxyl groups | |

| Sugar Moiety (Type, Number, Pattern) | Hemolytic, cytotoxic activity; increased activity with more sugar residues (up to four) | |

| Polarity | Influences hemolytic and cytotoxic capabilities | |

| Glycosidic Linkages | Can influence biological properties |

Correlation between Aglycone Structure and Biological Activities

The aglycone, or sapogenin, forms the hydrophobic core of a saponin molecule, and for this compound, this is an oleanane-type triterpene scribd.comnih.govnih.gov. The specific structural features of this aglycone, including the presence and position of hydroxyl groups, carboxyl groups, and methyl groups, are critical determinants of its biological activity nih.govacs.orgscielo.org.mxbibliotekanauki.pl.

For oleanane-type triterpenoids, the C28 carboxyl group has been identified as a significant "active portion" of the molecule, influencing activities such as cytotoxicity and antimicrobial effects acs.orgscielo.org.mx. For instance, the presence of a carboxyl group at C28 is crucial for the bactericidal activity of certain oleanane (B1240867) triterpenoids scielo.org.mx. Oleanolic acid (PubChem CID: 10494), a common oleanane aglycone, possesses a hydroxyl group at C-3 and a carboxyl group at C-28, and its derivatives have shown various biological effects, including anti-inflammatory, immunomodulatory, and anti-tumor promotion activities nih.govmdpi.comacs.org.

The stereochemistry and position of hydroxyl groups on the oleanane skeleton (e.g., at C-2, C-3, C-6, C-11, C-15, C-16, C-21, and C-22) can also significantly impact the biological profile bibliotekanauki.pl. While specific detailed data on how each aglycone modification in this compound directly correlates with its biological activities is limited in the provided sources, general principles for oleanane saponins suggest that these modifications can lead to diverse effects, ranging from cytotoxicity to membrane permeabilization nih.govmpg.deacs.org.

Illustrative Data Table: Impact of Aglycone Features on Oleanane Saponin Activity

| Aglycone Structural Feature | General Impact on Biological Activity (Oleanane Saponins) | Reference |

| C28 Carboxyl Group | Crucial for bactericidal activity; influences cytotoxicity | acs.orgscielo.org.mx |

| Hydroxyl Groups at C2/C3 | Affects antiproliferative activity | acs.org |

| Overall Hydroxylation Pattern | Influences polarity, membrane interaction, and hemolytic potential | nih.govbibliotekanauki.pl |

Influence of Sugar Moieties and Interglycosidic Linkages on Biological Potency

The sugar moieties attached to the aglycone, along with their specific types, numbers, sequences, and interglycosidic linkages, play a pivotal role in modulating the biological potency of saponins, including this compound researchgate.netnih.govmpg.demdpi.com. Saponins are amphiphilic molecules, and the hydrophilic sugar chains significantly contribute to this characteristic, influencing their interaction with biological membranes nih.govmpg.de.

The position of sugar attachment to the aglycone (e.g., at C-3 or C-28) is a key factor nih.govmdpi.com. Saponins can be monodesmosidic (sugar chain attached at one point, typically C-3) or bidesmosidic (sugar chains attached at two points, typically C-3 and C-28) nih.govmdpi.commdpi.com. Generally, monodesmosidic saponins tend to exhibit stronger hemolytic toxicity compared to bidesmosidic ones nih.govmdpi.com. For example, compounds with a glucopyranosyl-arabinopyranosyl moiety at C-3 and a glucopyranosyl moiety at C-28 showed no hemolytic toxicity, while monodesmosidic saponins often showed strong hemolytic toxicity mdpi.com.

Illustrative Data Table: Influence of Sugar Moieties and Linkages on Oleanane Saponin Activity

| Sugar Moiety/Linkage Feature | General Impact on Biological Activity (Oleanane Saponins) | Reference |

| Monodesmosidic (C-3 linkage) | Often associated with stronger hemolytic toxicity | nih.govmdpi.com |

| Bidesmosidic (C-3 & C-28 linkages) | Generally leads to weaker hemolytic toxicity | nih.govmdpi.com |

| 3-O-β-D-glucuronopyranosyl substitution | High efficiency in promoting extracellular vesicle secretion | researchgate.net |

| 2′-O-β-D-glucopyranosyl group | Can reduce inhibitory activity (e.g., against elevated glucose) | nih.gov |

Effects of Substitution Patterns on Cellular Interactions

The balance between the hydrophobic aglycone and the hydrophilic sugar chains, influenced by the number and nature of substituents, determines the extent of these membrane interactions nih.govmpg.de. For example, the presence of hydroxyl groups at C2/C3 and the bulky nature of substituents at C28 can influence the antiproliferative activity of oleanane-type triterpenoids acs.org. Different substitution patterns can lead to varying degrees of membrane disruption or other specific cellular signaling pathways nih.govmpg.de.

Research on oleanane-type saponins indicates that while many can permeabilize membranes, not all do, and their hemolytic properties depend on specific oxidations and the presence of a carboxyl group at position 28 of the oleanane backbone nih.gov. This highlights that the precise arrangement and type of substituents are critical for defining the saponin's interaction with the lipid bilayer and, consequently, its biological effects on cells nih.govmpg.de.

Illustrative Data Table: Impact of Substitution Patterns on Cellular Interactions

| Substitution Pattern Feature | General Impact on Cellular Interactions (Oleanane Saponins) | Reference |

| Hydroxyl groups at C2/C3 | Influences antiproliferative activity and membrane interaction | nih.govacs.org |

| Bulky substituents at C28 | Affects antiproliferative activity | acs.org |

| Overall Amphiphilicity | Dictates membrane permeabilization and cholesterol binding | nih.govmpg.de |

Analytical Method Development and Quality Control of Glyeurysaponin in Botanical Extracts

Quantitative Analysis of Glyeurysaponin in Glycyrrhiza Samples

The quantitative determination of specific phytochemicals in complex botanical extracts requires sensitive and selective analytical techniques. ebsco.com For a compound like this compound, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly suitable method. globalresearchonline.net This technique combines the superior separation capabilities of UPLC, which uses smaller particle sizes in the chromatography column for faster and more efficient separations, with the high selectivity and sensitivity of mass spectrometry. globalresearchonline.netplos.org

A typical UPLC-MS/MS method for quantifying a saponin (B1150181) such as this compound would involve the following steps:

Sample Preparation: Extraction of this compound from the powdered Glycyrrhiza raw material or a formulated product using an appropriate solvent system, followed by filtration and dilution to a concentration within the analytical range of the instrument.

Chromatographic Separation: Injection of the sample extract onto a reverse-phase column (e.g., a C18 column). mdpi.com The compound is then separated from other components in the extract using a gradient elution program with a mobile phase typically consisting of water with a modifier (like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov

Mass Spectrometric Detection: After separation, the analyte enters the mass spectrometer. An ionization technique, commonly Electrospray Ionization (ESI), is used to generate charged molecules (ions) of this compound. plos.org The analysis is often performed in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides excellent specificity and reduces matrix interference. plos.orgmdpi.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored for quantification. This precursor-to-product ion transition is unique to the target analyte, ensuring accurate measurement even in a complex matrix. plos.org

The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a calibration curve generated using certified reference standards of this compound. plos.org

Method Validation for Robustness, Precision, and Accuracy

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. qbdgroup.comeurachem.org It ensures that the method provides results that are consistent, reproducible, and reliable. qbdgroup.com For the quantitative analysis of this compound, the validation process would be guided by international standards, such as the ICH Q2(R1) guidelines, and would assess several key parameters. globalresearchonline.netqbdgroup.com

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during routine use. For a UPLC-MS/MS method, these variations might include:

Column temperature (e.g., ± 5°C)

Mobile phase composition (e.g., ± 2% variation in organic solvent ratio)

Flow rate (e.g., ± 0.1 mL/min)

pH of the mobile phase buffer

The method is considered robust if the results for this compound quantification remain within acceptable limits of variability, typically measured by the relative standard deviation (RSD), despite these changes.

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. qbdgroup.com It is usually expressed as the RSD. rsc.org Precision is assessed at three levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. researchgate.net This is typically assessed by analyzing a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). qbdgroup.com

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net This demonstrates the method's consistency over time.

Reproducibility: Assesses the precision between different laboratories, often as part of a collaborative study. inorganicventures.com

The following tables represent typical data for method validation, illustrated for a hypothetical this compound assay.

Table 1: Hypothetical Intermediate Precision Data for this compound Quantification

| Analyst | Day | Concentration Found (µg/mL) |

|---|---|---|

| Analyst 1 | 1 | 10.1 |

| Analyst 1 | 1 | 10.3 |

| Analyst 1 | 1 | 9.9 |

| Analyst 2 | 2 | 10.2 |

| Analyst 2 | 2 | 9.8 |

| Analyst 2 | 2 | 10.4 |

| Mean | 10.12 | |

| Std. Dev. | 0.23 | |

| RSD (%) | 2.27% |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined using a recovery study, where a known amount of pure this compound reference standard is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the result is compared to the known "true" value. The accuracy is expressed as the percentage of analyte recovered. mdpi.com Studies are typically performed at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration), with three replicates at each level. mdpi.com

Table 2: Hypothetical Accuracy (Recovery) Data for this compound

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 1 (80%) | 8.0 | 7.9 | 98.75 |

| 1 (80%) | 8.0 | 8.1 | 101.25 |

| 1 (80%) | 8.0 | 8.0 | 100.00 |

| 2 (100%) | 10.0 | 10.2 | 102.00 |

| 2 (100%) | 10.0 | 9.9 | 99.00 |

| 2 (100%) | 10.0 | 10.1 | 101.00 |

| 3 (120%) | 12.0 | 11.8 | 98.33 |

| 3 (120%) | 12.0 | 12.2 | 101.67 |

| 3 (120%) | 12.0 | 11.9 | 99.17 |

| Average Recovery (%) | 100.13% |

Establishment of Chromatographic Fingerprints for Quality Control of Licorice Extracts

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection is commonly used to establish these fingerprints. researchgate.netnih.gov The process involves:

Selection of Reference Standards: A well-characterized batch of licorice extract is chosen as the standard reference.

Method Optimization: The chromatographic conditions (column, mobile phase, gradient, detection wavelength) are optimized to achieve a chromatogram with a good separation of the major and minor chemical components. nih.gov Multi-wavelength detection can be used to capture a more comprehensive profile, as different classes of compounds absorb light at different wavelengths. nih.gov

Fingerprint Generation: The standard extract is analyzed to generate a reference fingerprint chromatogram. This fingerprint will show a series of peaks, each corresponding to a different chemical constituent.

Identification of Common and Characteristic Peaks: By comparing the fingerprints of multiple batches of authentic licorice extracts, "common peaks" that are present in all samples are identified. researchgate.net Some of these may be identified as known compounds (e.g., glycyrrhizin (B1671929), liquiritin, and potentially this compound) if reference standards are available.

Similarity Analysis: The fingerprint of a test sample is then compared to the reference fingerprint. Software is used to calculate a similarity score, which provides a quantitative measure of how well the test sample's chemical profile matches the standard. A batch is considered to be of acceptable quality if its similarity score is above a predefined threshold.

This fingerprinting approach, especially when combined with the quantification of one or more active or marker compounds, provides a comprehensive strategy for ensuring the consistency and quality of licorice extracts from batch to batch. nih.gov

Exploration of Additional Biological Activities and Mechanistic Pathways of this compound

While this compound is a known constituent of various medicinal botanicals, dedicated research into its specific biological activities is still emerging. google.comtmrjournals.com Saponins (B1172615) as a class are recognized for a wide spectrum of pharmacological properties, including hemolytic, cytotoxic, antiviral, and anti-inflammatory effects, which are often attributed to their interaction with cell membrane cholesterol. researchgate.net

Future research should systematically screen this compound for a broad range of biological activities. Initial network pharmacology studies have implicated this compound as an active component in multi-herb formulas used for conditions like chronic pharyngitis and liver fibrosis. semanticscholar.orgresearchgate.net These computational models predict that the therapeutic effects may stem from the modulation of specific signaling pathways, such as the PI3K/Akt/NF-κB axis, which is central to inflammation. semanticscholar.orgresearchgate.net

Key future investigations should include:

Anti-inflammatory and Immunomodulatory Screening: Validating the predicted effects on inflammatory pathways using in vitro and in vivo models. This involves quantifying the expression of key inflammatory mediators like TNF-α, IL-6, and IL-1β in response to this compound treatment. semanticscholar.org

Antitumor Activity: Evaluating the cytotoxic and apoptotic potential of this compound against various cancer cell lines. Many saponins exhibit antitumor effects by inducing apoptosis or destabilizing cell membranes, a potential avenue for investigation. researchgate.net

Antiviral and Antimicrobial Assays: Testing this compound against a panel of viruses and bacteria, as this is a common property among triterpenoid (B12794562) saponins. google.com

These studies will be fundamental in building a comprehensive pharmacological profile for this compound and uncovering its primary mechanisms of action.

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

To move beyond predicted mechanisms from network pharmacology, advanced "omics" technologies are indispensable. These approaches can provide an unbiased, system-wide view of the molecular changes induced by this compound in biological systems.

Proteomics: This can be used to identify the full spectrum of proteins that are differentially expressed in cells or tissues upon treatment with this compound. This would serve to validate the targets suggested by computational models (such as proteins in the PI3K/Akt pathway) and uncover entirely new protein targets and mechanistic pathways. semanticscholar.orgresearchgate.net

Metabolomics: This approach analyzes the global changes in small-molecule metabolites. It can reveal how this compound affects cellular metabolic networks, which could be linked to its observed biological effects. Techniques like UPLC-MS, already used to create chemical fingerprints of botanical formulas containing this compound, can be adapted for this purpose. nih.gov

By integrating data from proteomics and metabolomics, researchers can construct a highly detailed picture of this compound's mechanism of action, bridging the gap between its chemical structure and its physiological effects.

Investigation of Synergistic Effects of this compound within Multi-Component Botanical Formulations

This compound is frequently identified as one of many active compounds within traditional botanical preparations. semanticscholar.orggoogle.comresearchgate.netnih.gov The therapeutic efficacy of these formulations is often attributed to the synergistic or additive interactions between their various chemical constituents. nih.gov It is crucial to understand this compound's specific role within this complex chemical environment.

Future research should focus on:

Combination Assays: Testing this compound in combination with other key compounds found in licorice, such as glycyrrhizic acid, licoflavone, and isoliquiritigenin, to identify synergistic, additive, or antagonistic interactions. google.comtmrjournals.com

These investigations are essential for standardizing botanical medicines and understanding whether this compound is most effective as a standalone agent or as part of a multi-target, multi-component therapeutic strategy.

Table 1: Network Pharmacology Studies Implicating this compound

| Botanical Formulation | Investigated Condition | Predicted Key Pathway | Reference |

|---|---|---|---|

| Qingfei Xieding (QF) / Dendrobium officinale throat-clearing formula (QYF) | Chronic Pharyngitis | TLR4/PI3K/Akt/NF-κB | semanticscholar.org |

| Qijia Rougan Decoction | Liver Fibrosis | PI3K/Akt signaling pathway | researchgate.net |

| Gualou Guizhi Decoction (GLGZD) | Cerebral Ischemic Stroke | Calcium overload-related pathways | nih.gov |

Development of this compound-Based Molecular Probes for Novel Target Identification

Molecular probes are powerful tools for identifying the direct binding partners of a bioactive compound within a cell, thereby uncovering novel therapeutic targets. nih.gov The defined structure of this compound makes it a suitable candidate for development into such a probe.

The process would involve:

Chemical Synthesis: Modifying the this compound structure to incorporate a reporter tag (e.g., a fluorescent group or biotin) and/or a photoreactive group for covalent cross-linking to its target proteins.

Target Identification: Using the synthesized probe in cell lysates or live cells. The probe-protein complexes can then be isolated (e.g., via affinity purification) and the bound proteins identified using mass spectrometry.

Initial targets for investigation can be guided by molecular docking studies, which have already computationally screened this compound against proteins implicated in cerebral ischemia, such as Calmodulin and NMDA receptors (NR2B). nih.gov Developing molecular probes would validate these predicted interactions and facilitate the discovery of previously unknown targets, opening new avenues for therapeutic development.

Table 2: Potential Protein Targets for this compound from In-Silico Screening

| Potential Protein Target | Associated Condition | Screening Method | Reference |

|---|---|---|---|

| Calmodulin | Cerebral Ischemic Stroke | Molecular Docking | nih.gov |

| NR2B (N-methyl-D-aspartate Receptor Subunit) | Cerebral Ischemic Stroke | Molecular Docking | nih.gov |

Conclusion

Glyeurysaponin is a structurally complex triterpenoid (B12794562) saponin (B1150181) first identified in Glycyrrhiza eurycarpa. Its chemical structure has been established through spectroscopic methods, although detailed data remains somewhat inaccessible. While its specific biological activities and mechanisms of action are yet to be fully investigated, its presence in traditional medicinal preparations with demonstrated bioactivities, such as hepatoprotection, points to its potential as a valuable natural product. Future research should focus on the isolation of this compound in larger quantities to enable comprehensive pharmacological screening and mechanistic studies. Elucidating its biosynthetic pathway could also open avenues for its production through metabolic engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.